An In-depth Technical Guide to the Chemical Structure and Activity of Maneb
An In-depth Technical Guide to the Chemical Structure and Activity of Maneb
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Maneb, a polymeric manganese-containing dithiocarbamate fungicide. It details its chemical structure, methods of synthesis, fungicidal mechanism of action, and the well-documented pathways of its neurotoxicity, which are of significant interest in neurodegenerative disease research.
Chemical and Physical Properties
Maneb, the common name for manganese ethylenebis(dithiocarbamate), is a coordination polymer. Due to its polymeric nature and insolubility in most common solvents, its structural elucidation has been challenging.[1][2] It is commercially available as a yellow powder with a faint odor.[3]
Identification and Structure
| Property | Value | Reference |
| IUPAC Name | manganese ethylenebis(dithiocarbamate) (polymeric) | [4] |
| CAS Name | [[2-[(dithiocarboxy)amino]ethyl]carbamodithioato]](2-)-κS,κS']manganese | [4] |
| CAS Number | 12427-38-2 | [5] |
| Molecular Formula | (C₄H₆MnN₂S₄)n | |
| Molecular Weight | 265.3 g/mol (monomer unit) | [5][6] |
| Canonical SMILES | S=C([S-])NCCNC1=[S][Mn+2][S-]1 | [5] |
| InChI Key | YKSNLCVSTHTHJA-UHFFFAOYSA-L | [5] |
Physicochemical Data
| Property | Value | Conditions | Reference |
| Appearance | Yellow powder | Ambient | [3] |
| Melting Point | Decomposes at 192-204 °C | Ambient Pressure | [5] |
| Density | 1.92 g/cm³ | 25 °C | [5] |
| Water Solubility | ~6 mg/L (practically insoluble) | Estimated | [3] |
| Vapor Pressure | Negligible | 20 °C | [3] |
Synthesis and Analysis
The synthesis of Maneb is typically achieved by the aqueous precipitation reaction between the disodium salt of ethylenebis(dithiocarbamate) (nabam) and a water-soluble manganese(II) salt, such as manganese(II) sulfate or chloride.
Synthesis Workflow
The general workflow for the laboratory and industrial synthesis of Maneb is depicted below. The initial step involves the formation of nabam from ethylenediamine and carbon disulfide, followed by the reaction with a manganese salt.
Caption: General workflow for the synthesis of Maneb.
Experimental Protocol: Laboratory Synthesis
A reproducible method for synthesizing Maneb involves the controlled precipitation from aqueous solutions. While specific patents detail industrial processes, a general laboratory protocol is as follows:
-
Nabam Solution Preparation : Prepare an aqueous solution of disodium ethylenebis(dithiocarbamate) (nabam). This can be synthesized by reacting ethylenediamine with carbon disulfide in the presence of sodium hydroxide.
-
Manganese Salt Solution : Prepare a separate aqueous solution of a manganese(II) salt, such as manganese(II) sulfate, in an equimolar amount to the nabam.
-
Precipitation : Add the manganese(II) salt solution to the stirred nabam solution at a controlled temperature (e.g., 25-35°C). A yellow precipitate of Maneb will form immediately. Alternatively, both solutions can be added simultaneously to a vessel containing water (a "heel process") to ensure consistent particle formation.[7][8]
-
Agitation : Continue stirring the mixture for a short period (e.g., 10-15 minutes) to ensure the reaction goes to completion.[8]
-
Isolation : Isolate the Maneb precipitate by filtration.
-
Washing : Wash the collected solid with deionized water to remove soluble byproducts, such as sodium sulfate.
-
Drying : Dry the final product under vacuum at a low temperature (e.g., 35-40°C) to yield Maneb as a stable yellow powder.[8]
Experimental Protocol: Analytical Determination (OSHA Method 159)
This method is used for determining Maneb concentrations in workplace air samples and relies on converting the insoluble polymer into a soluble anion for analysis by High-Performance Liquid Chromatography (HPLC).
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Sample Collection : Air is drawn through a sampling cassette containing a mixed cellulose ester filter.
-
Extraction : The filter is extracted with an aqueous solution containing 5% L-cysteine and 5% ethylenediaminetetraacetic acid (EDTA) tetrasodium salt. The EDTA acts as a chelating agent, stripping the Mn²⁺ ions and releasing the soluble ethylenebis(dithiocarbamate) anion. Cysteine is used as a stabilizer. The solution is adjusted to pH 9.6.
-
Sample Preparation : Samples are sonicated for 60 minutes to ensure complete dissolution. Stock standards are prepared by dissolving weighed amounts of Maneb in the same extraction solvent.
-
HPLC Analysis :
-
Mobile Phase : An aqueous solution of EDTA tetrasodium salt (e.g., 3.8 g/L) and sodium perchlorate (e.g., 8.4 g/L).
-
Detection : Analysis is performed by reverse-phase HPLC with a UV detector, typically at a wavelength of 286 nm.
-
Quantification : A calibration curve is generated from the analytical standards to quantify the Maneb concentration in the samples.
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Mechanism of Action
Fungicidal Activity
Maneb's primary application is as a broad-spectrum, multi-site contact fungicide. Its mechanism of action is non-specific and involves the disruption of essential enzymatic functions within fungal cells.
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Target : The ethylenebis(dithiocarbamate) ligand reacts with and inactivates the sulfhydryl (-SH) groups of amino acids, particularly cysteine, within a wide range of fungal enzymes and proteins.[4]
-
Consequence : This indiscriminate inactivation of enzymes disrupts critical cellular processes, including lipid metabolism, cellular respiration (specifically inhibiting the mitochondrial respiratory chain), and the production of ATP.[4][6] The multi-site nature of this activity is a key reason why fungal resistance to Maneb has not been documented.[1]
Neurotoxic Activity
Epidemiological and toxicological studies have strongly linked Maneb exposure to an increased risk of Parkinson's disease (PD)-like neurotoxicity.[5][9][10] The mechanism is multifactorial, involving both the manganese component and the dithiocarbamate ligand, leading to the selective degeneration of dopaminergic neurons.
Key pathways involved in Maneb-induced neurotoxicity include:
-
Mitochondrial Dysfunction : Maneb inhibits the mitochondrial respiratory chain, leading to decreased ATP production and cellular energy crisis.[6]
-
Oxidative Stress : While Maneb itself may not directly generate reactive oxygen species (ROS), its inhibition of mitochondrial function can lead to an increase in ROS.[6][9] This disrupts the cellular redox balance.
-
Disruption of Neurotransmitter Systems : Proteomic and metabolomic analyses reveal that Maneb significantly alters pathways involved in neurotransmitter synthesis and function, including the dopaminergic, phenylalanine, and tryptophan metabolism pathways.[5][6]
-
α-Synuclein Aggregation : A critical mechanism involves the stimulation of asparagine endopeptidase (AEP), a lysosomal cysteine protease. Activated AEP is known to cleave α-synuclein, a key protein in PD pathology, which can promote its aggregation and neurotoxicity.[5][6]
The signaling cascade leading from Maneb exposure to dopaminergic cell death is illustrated below.
Caption: Signaling pathways implicated in Maneb-induced neurotoxicity.
Quantitative Toxicological Data
Maneb exhibits low acute toxicity to mammals via oral and dermal routes but is highly toxic to aquatic organisms. Its primary long-term health concern is neurotoxicity.
Acute Toxicity Data
| Test Type | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | >5000 - 8000 mg/kg | [3] |
| LD₅₀ | Mouse | Oral | 8000 mg/kg | [3] |
| LD₅₀ | Rat | Dermal | >5000 mg/kg | [3] |
| LC₅₀ (4-hour) | Rat | Inhalation | >3.8 mg/L | [3] |
| LC₅₀ (96-hour) | Bluegill Sunfish | Aquatic | 1.0 mg/L | [3] |
| LC₅₀ (48-hour) | Rainbow Trout | Aquatic | 1.9 mg/L | [3] |
| LC₅₀ (48-hour) | Carp | Aquatic | 1.8 mg/L | [3] |
In Vitro Neurotoxicity Data
| Assay | Cell Line | Concentration Range | Endpoint | Reference |
| Cell Viability | SH-SY5Y (Human Neuroblastoma) | 0.1 - 10 mg/L (0.38 - 37.7 µM) | Dose-dependent decrease in viability | [5][6] |
| Cell Viability | SH-SY5Y (Human Neuroblastoma) | 1 - 30 µM | Cytotoxicity (MTT & LDH assays) | [3][10] |
Experimental Protocols: Toxicology
Protocol: Acute Oral Toxicity (General Principles, adapted from OECD Guideline 425)
This protocol, known as the Up-and-Down Procedure, is designed to estimate the LD₅₀ value while minimizing animal use.
-
Animal Model : Healthy, young adult rats (typically females as they are often more sensitive) are used. Animals are acclimatized to laboratory conditions.
-
Housing and Fasting : Animals are housed individually. Food is withheld overnight prior to dosing, but water remains available.
-
Dose Administration : A single dose of Maneb, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered by oral gavage. The volume is typically kept constant (e.g., 1 mL per 100 g body weight).
-
Dosing Procedure :
-
A single animal is dosed at a level just below the best prior estimate of the LD₅₀ (e.g., a starting dose of 2000 mg/kg for a substance of low toxicity).
-
The animal is observed for 48 hours.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This sequential process continues until stopping criteria are met, typically after a specified number of dose reversals.
-
-
Observation : Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.
-
Data Analysis : The LD₅₀ is calculated using maximum likelihood methods, which are provided by software associated with the guideline.
Protocol: In Vitro Cell Viability (MTT Assay)
This common colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Culture : Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., a 1:1 mixture of MEM and F12 medium, supplemented with 10% FBS and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 2.0 x 10⁴ cells/well) and allowed to adhere for 24-48 hours.[3][10]
-
Treatment : The culture medium is replaced with a medium containing various concentrations of Maneb (e.g., 1-30 µM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition : Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (e.g., to a final concentration of 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization : Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Quantification : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Cell viability is expressed as a percentage of the absorbance measured in the vehicle-treated control cells.
References
- 1. osha.gov [osha.gov]
- 2. The Structure of Maneb, An Important Manganese-Containing Bis(dithiocarbamate) Fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms Mediating the Combined Toxicity of Paraquat and Maneb in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. US4217293A - Stabilized maneb and preparation thereof - Google Patents [patents.google.com]
- 8. KR830000706B1 - How to make stable Maneb - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
